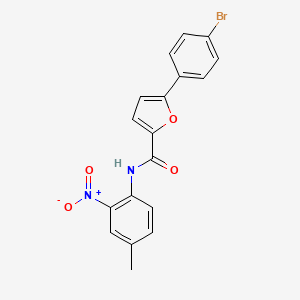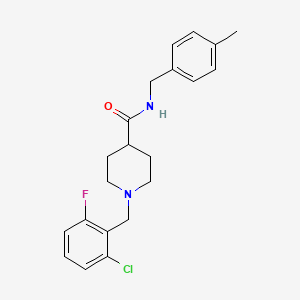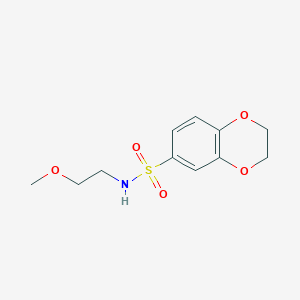![molecular formula C21H25F2N5O B5194156 2-[4-(2,6-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE](/img/structure/B5194156.png)
2-[4-(2,6-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2,6-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a piperazine ring, a pyrimidine ring, and a difluorobenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,6-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE typically involves multi-step organic reactions. One common method involves the reaction of 2,6-difluorobenzoyl chloride with piperazine to form the intermediate 2,6-difluorobenzoyl piperazine. This intermediate is then reacted with 4-methyl-6-(piperidin-1-yl)pyrimidine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow synthesis might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2,6-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and catalysts play a crucial role in determining the reaction pathway and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, potentially altering the compound’s properties and applications.
Aplicaciones Científicas De Investigación
2-[4-(2,6-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases like tuberculosis.
Biological Research: It is used in studies involving molecular interactions and docking studies to understand its binding affinity and specificity to various biological targets.
Pharmaceutical Industry: The compound is explored for its potential use in drug development, particularly for its antimicrobial and antipsychotic properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(2,6-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets in the body. The compound binds to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. For example, it may act as an antagonist or agonist at specific neurotransmitter receptors, influencing neurological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazinamide: Another compound with a piperazine ring, used as an anti-tubercular agent.
Indole Derivatives: Compounds with similar biological activities, including antiviral and anticancer properties.
Uniqueness
2-[4-(2,6-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its difluorobenzoyl group, in particular, enhances its binding affinity and specificity to certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
(2,6-difluorophenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F2N5O/c1-15-14-18(26-8-3-2-4-9-26)25-21(24-15)28-12-10-27(11-13-28)20(29)19-16(22)6-5-7-17(19)23/h5-7,14H,2-4,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHPEESPEVEFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5194083.png)
![2-[3-[2-(2-chloroanilino)-2-oxoethyl]-1-adamantyl]-N-(2-chlorophenyl)acetamide](/img/structure/B5194090.png)
![4-methyl-N-{2-phenyl-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}benzamide](/img/structure/B5194098.png)


![1-[3-(4-chlorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-2-pyrimidin-2-ylsulfanylethanone](/img/structure/B5194119.png)


![N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)piperidin-4-yl]propane-1,3-diamine](/img/structure/B5194133.png)
![N-[4-(N-{[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5194136.png)
![N-[5-(1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5194147.png)
![ethyl [3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetate](/img/structure/B5194159.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-thiopyran-4-yl)piperidine](/img/structure/B5194162.png)

